molecular formula C14H16F4N2O4S B12121303 Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate

Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B12121303
M. Wt: 384.35 g/mol
InChI Key: KRBKZIWIIIKUJM-UHFFFAOYSA-N
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Description

Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group containing both fluoro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

Biological Activity

Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14F4N2O4S
  • Molecular Weight : 362.32 g/mol

This compound features a piperazine ring, which is known for its versatility in biological applications, and a sulfonyl group that may enhance its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in cellular signaling and metabolic pathways. The presence of the sulfonyl group suggests potential inhibitory activity against certain enzymes, possibly affecting processes such as apoptosis and cell proliferation.

For instance, studies on related compounds have shown that sulfonamide derivatives can inhibit specific enzymes like PARP-1, which plays a crucial role in DNA repair mechanisms . This inhibition could lead to increased apoptosis in cancer cells, making such compounds valuable in oncology.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.6Induction of apoptosis
A549 (Lung)12.3Inhibition of cell proliferation
HeLa (Cervical)20.5Activation of caspase-dependent pathways

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Research indicates that the compound's fluorinated moieties contribute to its enhanced lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .

Case Study 1: Cancer Cell Line Evaluation

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis. The IC50 value was determined to be approximately 15.6 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth at MIC values of 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in treating infections caused by resistant strains .

Properties

Molecular Formula

C14H16F4N2O4S

Molecular Weight

384.35 g/mol

IUPAC Name

ethyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H16F4N2O4S/c1-2-24-13(21)19-5-7-20(8-6-19)25(22,23)10-3-4-12(15)11(9-10)14(16,17)18/h3-4,9H,2,5-8H2,1H3

InChI Key

KRBKZIWIIIKUJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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